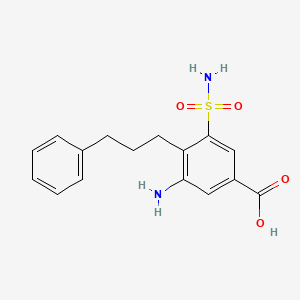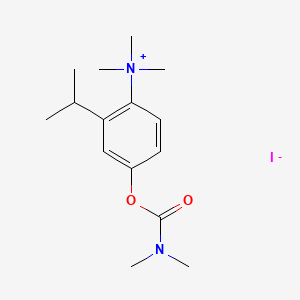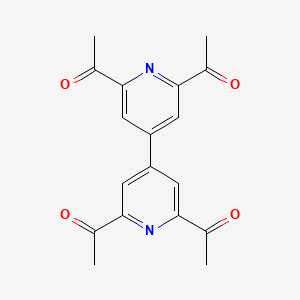
2,2',6,6'-Tetrayltetraactyl-4,4'-bipyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 2,2’,6,6’-Tetrayltetraactyl-4,4’-bipyridine can be achieved through various synthetic routes. One common method involves the homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions using nickel bromide (NiBr2), triphenylphosphine (PPh3), tetraethylammonium iodide (Et4NI), and zinc powder . This method yields the desired compound in high purity and yield.
化学反応の分析
2,2’,6,6’-Tetrayltetraactyl-4,4’-bipyridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine rings, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
2,2’,6,6’-Tetrayltetraactyl-4,4’-bipyridine has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Industry: It is used in the development of new materials, including polymers and catalysts.
作用機序
The mechanism of action of 2,2’,6,6’-Tetrayltetraactyl-4,4’-bipyridine involves its ability to form complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors, leading to a range of biological effects. The specific pathways involved depend on the nature of the metal ion and the target molecule .
類似化合物との比較
2,2’,6,6’-Tetrayltetraactyl-4,4’-bipyridine is unique due to its specific structure and reactivity. Similar compounds include:
2,2’,6,6’-Tetramethyl-4,4’-bipyridine: This compound has similar coordination chemistry properties but differs in its substituents.
2,2,6,6-Tetramethyl-4-piperidone: This compound is used as a solvent and catalyst in organic synthesis.
These similar compounds highlight the versatility and unique properties of 2,2’,6,6’-Tetrayltetraactyl-4,4’-bipyridine in various scientific applications.
特性
分子式 |
C18H16N2O4 |
|---|---|
分子量 |
324.3 g/mol |
IUPAC名 |
1-[6-acetyl-4-(2,6-diacetylpyridin-4-yl)pyridin-2-yl]ethanone |
InChI |
InChI=1S/C18H16N2O4/c1-9(21)15-5-13(6-16(19-15)10(2)22)14-7-17(11(3)23)20-18(8-14)12(4)24/h5-8H,1-4H3 |
InChIキー |
NLQNRUJNKBNPEL-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=CC(=N1)C(=O)C)C2=CC(=NC(=C2)C(=O)C)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


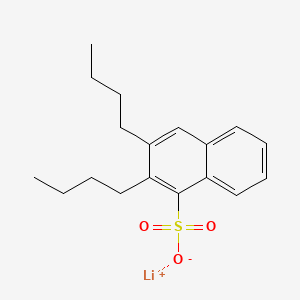
![2-[2-(heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl]ethyl oleate mono(hydroxyacetate)](/img/structure/B13775117.png)
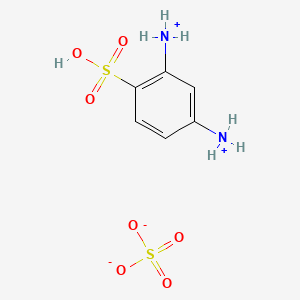
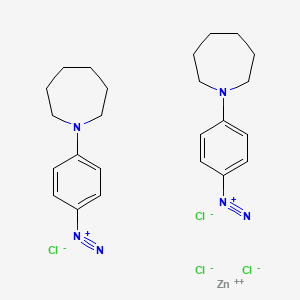
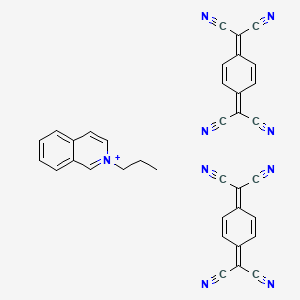
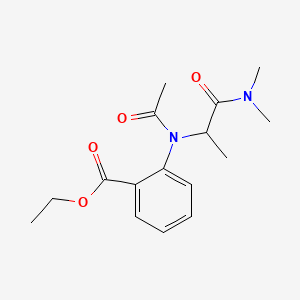

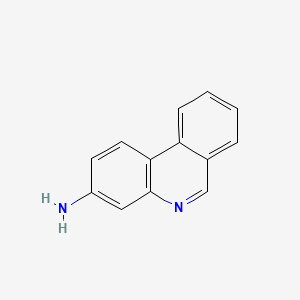
![2-[3,5-bis(2-aminophenyl)phenyl]aniline](/img/structure/B13775164.png)

